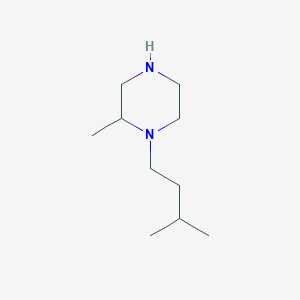
1-Cyclopropanecarbonyl-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanecarbonyl-2-methylpiperazine (1-CPMP) is a cyclic organic compound that is widely used in scientific research. It has many applications in biochemistry, pharmacology, and other areas of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPMP research.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanecarbonyl-2-methylpiperazine has many applications in scientific research. It has been used as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). It has also been used as a tool to study the effects of protein kinase C (PKC) on various biological processes. Additionally, it has been used to study the effects of oxidative stress on cells.
Wirkmechanismus
1-Cyclopropanecarbonyl-2-methylpiperazine works by inhibiting the activity of GSK-3, a key enzyme in the regulation of various cellular processes. GSK-3 is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of GSK-3 leads to the activation of downstream targets, such as the transcription factor CREB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, leading to the activation of downstream targets such as CREB. It has also been shown to have anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have neuroprotective effects, as well as anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropanecarbonyl-2-methylpiperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity. Additionally, it is relatively stable and can be stored at room temperature for long periods of time. However, it can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
1-Cyclopropanecarbonyl-2-methylpiperazine is a promising compound for use in scientific research. There are a variety of potential future directions for this compound research. These include further investigation into its effects on GSK-3 and other proteins, further investigation into its anti-inflammatory and anti-oxidative effects, and further investigation into its anti-cancer effects. Additionally, further research into its effects on other biochemical and physiological processes is warranted. Finally, further research into its potential therapeutic applications is needed.
Synthesemethoden
1-Cyclopropanecarbonyl-2-methylpiperazine can be synthesized by the reaction of 1-bromo-2-methylpiperazine and 1,1-cyclopropane-1-carbonyl chloride in the presence of a base. This method produces a high yield of this compound with a purity of over 95%.
Eigenschaften
IUPAC Name |
cyclopropyl-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-10-4-5-11(7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXIRQXQGOPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

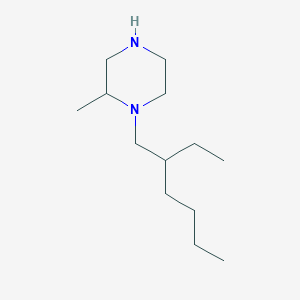
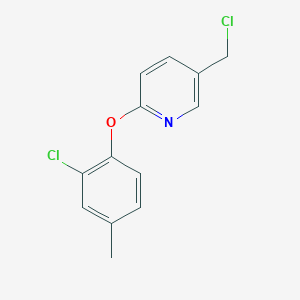
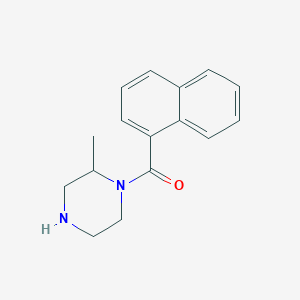


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
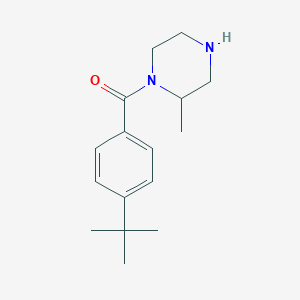
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)



